molecular formula C15H22O2 B14491082 5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol CAS No. 63023-52-9

5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol

Cat. No.: B14491082
CAS No.: 63023-52-9
M. Wt: 234.33 g/mol
InChI Key: FXJGJDZCBNDAOD-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methylphenol with 2,6,6-trimethyloxane under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexanol derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro, bromo, and sulfonated phenolic compounds.

Scientific Research Applications

5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound with a hydroxyl group attached to an aromatic ring.

    2,6-Dimethylphenol: A phenol derivative with two methyl groups at the 2 and 6 positions.

    2,6-Di-tert-butylphenol: A phenol derivative with two tert-butyl groups at the 2 and 6 positions.

Uniqueness

5-Methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is unique due to the presence of the 2,6,6-trimethyloxan-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

63023-52-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol

InChI

InChI=1S/C15H22O2/c1-11-6-7-12(13(16)10-11)15(4)9-5-8-14(2,3)17-15/h6-7,10,16H,5,8-9H2,1-4H3

InChI Key

FXJGJDZCBNDAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCC(O2)(C)C)C)O

Origin of Product

United States

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